N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
Description
Fragment-Based Ligand Assembly for Targeted Bioactivity Modulation
The molecular architecture of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is characterized by three distinct fragments:
- 1,3,4-Thiadiazole Core : This heterocyclic scaffold is a well-documented pharmacophore in medicinal chemistry due to its electron-rich nature, enabling π-π stacking and hydrogen bonding with biological targets. In thymidine phosphorylase inhibitors, the thiadiazole ring facilitates interactions with catalytic residues such as Arg-202 and Tyr-170 through its sulfur and nitrogen atoms.
- 4-Fluorobenzamide Moiety : The fluorinated aromatic system enhances lipophilicity and metabolic stability while participating in halogen bonding with target proteins. For example, in acetylcholinesterase (AChE) inhibitors, the fluorine atom at the para position of benzamide forms critical hydrophobic interactions with Trp-286 in the enzyme’s active site.
- Thioethyl-2,3-Dimethylphenyl Substituent : The thioether linker improves solubility, while the 2,3-dimethylphenyl group introduces steric bulk to modulate selectivity. This fragment’s dimethyl substitution pattern minimizes rotational freedom, favoring optimal orientation within enzyme pockets.
Table 1: Fragment Contributions to Bioactivity
The synergistic integration of these fragments enables dual inhibition of enzymes such as AChE and butyrylcholinesterase (BuChE), as demonstrated by hybrid analogs with IC~50~ values below 1 μM.
Computational Predictive Modeling of Substituent Effects on Target Affinity
Computational approaches have been pivotal in optimizing the substituent effects of thiadiazole-fluorobenzamide hybrids:
- Molecular Docking Studies : Simulations reveal that the 4-fluorobenzamide group occupies the aryl-binding pocket of AChE, with the fluorine atom forming a 2.9 Å halogen bond to Tyr-337. Meanwhile, the thiadiazole nitrogen atoms coordinate with Zn^2+^ in metalloenzymes like β-glucuronidase, as shown in hybrid inhibitors with sub-micromolar activity.
- Quantitative Structure-Activity Relationship (QSAR) Models : Hydrophobic substituents at the 2,3-dimethylphenyl position correlate with improved blood-brain barrier permeability (ClogP ~3.2), while electron-withdrawing groups on the benzamide enhance target residence time.
- Molecular Dynamics (MD) Simulations : The thioether linker’s flexibility allows adaptive binding in enzymes with conformational plasticity. For instance, 20-ns MD trajectories show that the thioethyl group stabilizes the 1,3,4-thiadiazole core in the active site of LSD1 via van der Waals interactions.
Table 2: Computational Predictions for Substituent Effects
These models validate the hypothesis that fluorine and methyl substituents synergistically enhance target affinity while minimizing off-target interactions.
Bioisosteric Replacement Patterns in Dual-Action Therapeutic Agents
Bioisosteric replacements in the compound’s structure address pharmacokinetic and pharmacodynamic challenges:
- Thiadiazole vs. Thiazole : Replacing the thiazole sulfur with a nitrogen atom (yielding 1,3,4-thiadiazole) increases metabolic stability by reducing susceptibility to cytochrome P450 oxidation. This modification is critical in dual-action agents targeting both AChE and β-glucuronidase, where prolonged half-life is essential.
- Fluorine vs. Hydroxyl : Substituting hydroxyl with fluorine at the benzamide para position eliminates phase II glucuronidation, enhancing oral bioavailability. In Donepezil analogs, this replacement improved brain penetration by 40%.
- Thioether vs. Ether Linkers : The thioethyl linker’s higher polar surface area (85 Ų vs. 72 Ų for ethers) improves aqueous solubility without compromising blood-brain barrier permeability.
Table 3: Bioisosteric Replacements and Outcomes
These strategic substitutions enable the compound to simultaneously inhibit enzymes involved in neurodegenerative and inflammatory pathways, as evidenced by dual AChE/BuChE inhibition profiles.
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-11-4-3-5-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-6-8-14(20)9-7-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYVFHBQXLZVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Introduction of the Dimethylphenylamino Group: This step involves the reaction of the thiadiazole intermediate with 2,3-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Fluorobenzamide Group: The final step involves the acylation of the intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Pharmacological Applications
-
Cancer Research :
- The compound's structure suggests it may inhibit key signaling pathways involved in cancer progression, such as the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways play crucial roles in regulating cell growth and metabolism, making them attractive targets for cancer therapeutics.
- Antimicrobial Activity :
-
Neurological Disorders :
- Compounds with similar structures have been investigated for their effects on neurotransmitter systems and G protein-coupled receptors (GPCRs), which are critical in neurological disorders. This compound may offer insights into new treatments for conditions such as anxiety or depression by modulating these pathways .
Synthesis and Characterization
The synthesis of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the synthesis process and confirm product identity.
Case Studies
-
Inhibition of PI3K/mTOR Pathway :
- A study demonstrated that compounds structurally related to this compound could effectively inhibit the PI3K/mTOR pathway in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates.
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-fluorobenzamide group may enhance metabolic stability compared to chlorinated analogs (e.g., 5e) due to fluorine’s electronegativity and small atomic radius .
Physical and Spectral Properties
Table 2: Spectroscopic and Physical Data
Key Observations :
- Melting Points: Thiadiazoles with rigid substituents (e.g., triazinoquinazoline in 6.4–6.5) exhibit higher melting points (>240°C), whereas flexible alkyl/aryl groups (e.g., 5e–5m) reduce melting points (132–170°C) . The target compound’s melting point likely falls in the 150–200°C range.
- IR/NMR : The target compound’s spectral profile would resemble ’s derivatives, with distinct C=O (amide) and aromatic proton signals .
Table 3: Bioactivity Profiles of Selected Analogs
Key Observations :
- Anticancer Potential: Compound 4y’s low IC₅₀ against MCF-7/A549 cells highlights the importance of p-tolylamino and ethyl groups for cytotoxicity. The target compound’s 4-fluorobenzamide may similarly enhance DNA intercalation or enzyme binding .
- Antimicrobial Activity : Compounds like 6.4 disrupt bacterial bioluminescence, suggesting thiadiazole derivatives interfere with metabolic pathways (e.g., electron transport chains) .
Biological Activity
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a complex organic compound characterized by its unique structure that includes a thiadiazole ring, a fluorobenzamide moiety, and a dimethylphenylamino group. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 378.51 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets. The thiadiazole ring is known for its significant role in various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preliminary studies indicate that the biological activity of this compound may involve the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are critical for regulating cell growth and metabolism, suggesting that this compound could have potential applications in cancer therapy by modulating tumor progression through enzyme activity inhibition.
Antimicrobial Properties
Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their antimicrobial properties. Derivatives with similar structures have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans and Aspergillus niger. The presence of halogen substituents on the phenyl ring has been linked to enhanced antibacterial activity .
Anticancer Activity
Research indicates that compounds with thiadiazole structures can exhibit anticancer properties. For instance, derivatives have been shown to inhibit deubiquitylating enzymes which play a role in tumor progression. The exact mechanisms remain to be fully elucidated; however, it is hypothesized that these compounds may affect cellular proliferation and apoptosis pathways .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant antibacterial effects with MIC values lower than those of standard antibiotics like streptomycin and fluconazole. Compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : In vitro studies have suggested that certain thiadiazole derivatives can induce apoptosis in cancer cell lines by activating caspases and modulating cell cycle regulators. The efficacy was compared to established anticancer agents, showing promising results in terms of potency and selectivity .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
